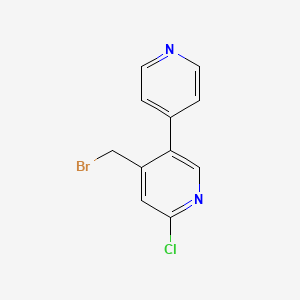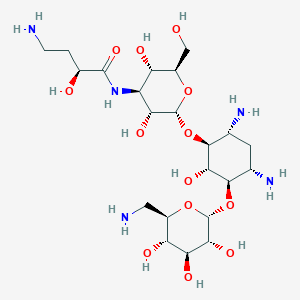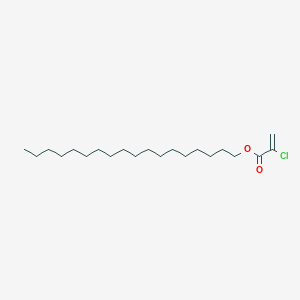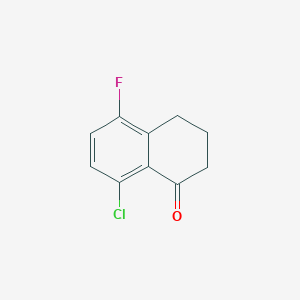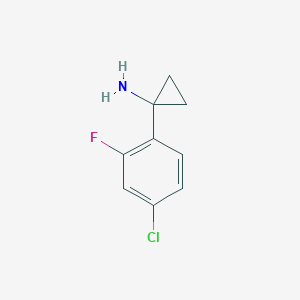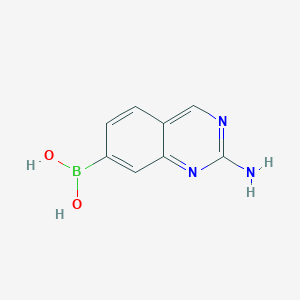
9H-fluoren-9-yl 4-chlorobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-fluoren-9-yl 4-chlorobutanoate is a chemical compound with the molecular formula C17H15ClO2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a 4-chlorobutanoate ester group attached to the fluorene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-yl 4-chlorobutanoate typically involves the esterification of 9H-fluoren-9-yl methanol with 4-chlorobutyryl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
9H-fluoren-9-yl 4-chlorobutanoate can undergo various chemical reactions, including:
Oxidation: The fluorene core can be oxidized to form fluorenone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom in the 4-chlorobutanoate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: 9H-fluoren-9-yl 4-hydroxybutanoate.
Substitution: Various substituted butanoate derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
9H-fluoren-9-yl 4-chlorobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 9H-fluoren-9-yl 4-chlorobutanoate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The ester group can be cleaved by esterases, releasing the active fluorene moiety and the corresponding acid. This process can be utilized in prodrug design, where the compound is converted into its active form in vivo.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9H-fluoren-9-yl methanol: A precursor in the synthesis of 9H-fluoren-9-yl 4-chlorobutanoate.
9H-fluoren-9-yl acetate: Another ester derivative of fluorene.
9H-fluoren-9-yl 4-bromobutanoate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
This compound is unique due to the presence of the 4-chlorobutanoate group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Eigenschaften
CAS-Nummer |
79817-31-5 |
|---|---|
Molekularformel |
C17H15ClO2 |
Molekulargewicht |
286.8 g/mol |
IUPAC-Name |
9H-fluoren-9-yl 4-chlorobutanoate |
InChI |
InChI=1S/C17H15ClO2/c18-11-5-10-16(19)20-17-14-8-3-1-6-12(14)13-7-2-4-9-15(13)17/h1-4,6-9,17H,5,10-11H2 |
InChI-Schlüssel |
NLDGSURTQMZMBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)OC(=O)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-Chlorobenzyl)-7-(3-ethynylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140172.png)

